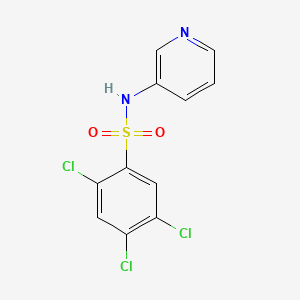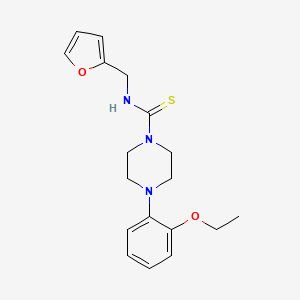![molecular formula C16H23N3OS B5775058 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide, also known as DAPT, is a potent inhibitor of gamma-secretase. Gamma-secretase is a type of enzyme that is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, which are known to be the primary cause of Alzheimer's disease. DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide works by inhibiting the activity of gamma-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting gamma-secretase, 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide reduces the production of amyloid beta peptides, which are known to be the primary cause of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on amyloid beta production, 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has also been shown to have other biochemical and physiological effects. 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and promote the differentiation of stem cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is its potency as a gamma-secretase inhibitor. 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has been shown to be a highly effective inhibitor of gamma-secretase, making it a useful tool for studying the role of gamma-secretase in various biological processes. However, one limitation of using 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide is its potential for off-target effects. 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has been shown to inhibit the activity of other enzymes besides gamma-secretase, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more selective gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the use of 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide in combination with other treatments for Alzheimer's disease, such as immunotherapy or anti-inflammatory agents. Additionally, further research is needed to determine the long-term safety and efficacy of 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide in humans.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide involves the reaction of 2-aminobenzophenone with thioacetic acid to form 2-acetylthiobenzophenone. This compound is then reacted with 1-pyrrolidinecarbonyl chloride to form 2-acetylthiobenzophenone pyrrolidinecarboxamide. Finally, the addition of 2,2-dimethylpropanoyl chloride to the pyrrolidinecarboxamide results in the formation of 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide.
Scientific Research Applications
2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In preclinical studies, 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease. Clinical trials of 2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
2,2-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-16(2,3)14(20)18-15(21)17-12-8-4-5-9-13(12)19-10-6-7-11-19/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQDLIIZXCKISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)





![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
